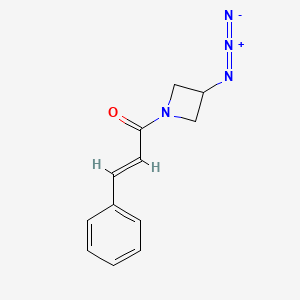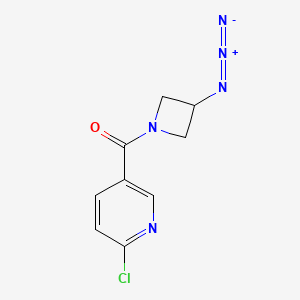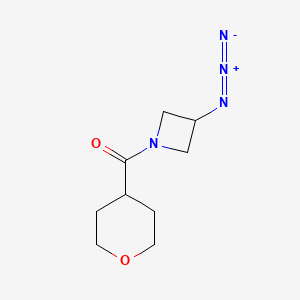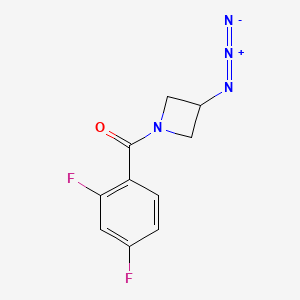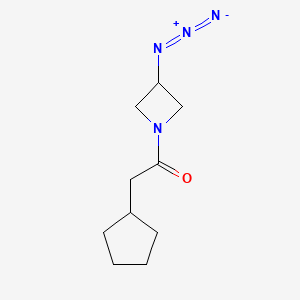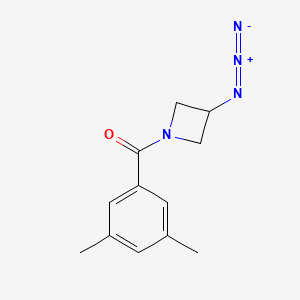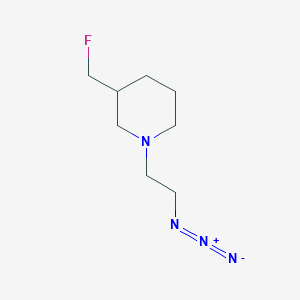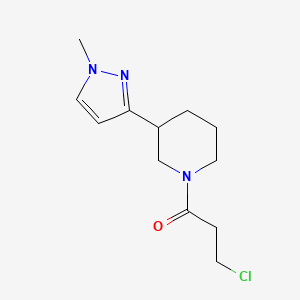
3-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
The compound “3-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazole derivatives have been known to exhibit various biological activities and have been used in the development of new drugs .
Aplicaciones Científicas De Investigación
Antibacterial Applications
The presence of the 1H-pyrazol-3-yl moiety in the compound suggests potential antibacterial properties. Pyrazole derivatives have been reported to exhibit significant antibacterial activity . This compound could be synthesized and tested against a range of bacterial strains to determine its efficacy as an antibacterial agent.
Antimycobacterial Activity
Given the structural similarity to other heterocyclic compounds that have shown antimycobacterial activity, “3-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” could be explored for its potential to treat mycobacterial infections, such as tuberculosis .
Anti-inflammatory Potential
Compounds containing the piperidine structure have been associated with anti-inflammatory properties. This compound could be investigated for its use in anti-inflammatory drugs, potentially offering a new treatment for conditions characterized by inflammation .
Antitumor Applications
The compound’s structure, which includes a pyrazole ring, is often found in molecules with antitumor activity. It could be synthesized and evaluated for its potential to inhibit the growth of cancer cells in various cell lines .
Antidiabetic Research
Heterocyclic compounds like this one have been studied for their antidiabetic effects. The compound could be part of research aimed at developing new antidiabetic medications .
Antiviral Research
The compound’s heterocyclic nature suggests it might have applications in antiviral research. It could be tested against different viruses to assess its effectiveness in inhibiting viral replication or entry into host cells .
Propiedades
IUPAC Name |
3-chloro-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-15-8-5-11(14-15)10-3-2-7-16(9-10)12(17)4-6-13/h5,8,10H,2-4,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJNMZXDYQKQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



